3,4,6,7-Tetrabromo-1,2-dichlorodibenzo[b,d]furan
Description
Properties
Molecular Formula |
C12H2Br4Cl2O |
|---|---|
Molecular Weight |
552.7 g/mol |
IUPAC Name |
3,4,6,7-tetrabromo-1,2-dichlorodibenzofuran |
InChI |
InChI=1S/C12H2Br4Cl2O/c13-4-2-1-3-5-9(17)10(18)7(15)8(16)12(5)19-11(3)6(4)14/h1-2H |
InChI Key |
GQEWKDPXZWBPLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C3=C(O2)C(=C(C(=C3Cl)Cl)Br)Br)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6,7-Tetrabromo-1,2-dichlorodibenzo[b,d]furan typically involves the halogenation of dibenzofuran derivatives. One common method includes the bromination and chlorination of dibenzofuran under controlled conditions. The reaction is usually carried out in the presence of a halogenating agent such as bromine (Br2) and chlorine (Cl2) in an organic solvent like chloroform or carbon tetrachloride. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective halogenation at the desired positions on the dibenzofuran ring.
Industrial Production Methods
Industrial production of 3,4,6,7-Tetrabromo-1,2-dichlorodibenzo[b,d]furan may involve large-scale halogenation processes using similar methods as described above. The use of continuous flow reactors and advanced halogenation techniques can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,4,6,7-Tetrabromo-1,2-dichlorodibenzo[b,d]furan can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms on the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the halogen atoms can lead to the formation of less halogenated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in organic solvents like ether or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted dibenzofuran derivatives, while oxidation can produce quinones or other oxygenated products.
Scientific Research Applications
3,4,6,7-Tetrabromo-1,2-dichlorodibenzo[b,d]furan has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex halogenated aromatic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-cancer drugs.
Industry: It is used in the production of flame retardants, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4,6,7-Tetrabromo-1,2-dichlorodibenzo[b,d]furan involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms on the compound can form strong interactions with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Comparison with Tetrachlorodibenzofurans
lists several tetrachlorodibenzofurans (TCDFs) with varying chlorine substitution patterns (e.g., 1,2,3,4-TCDF, 1,2,3,6-TCDF). Key differences include:
- Toxicity: 2,3,7,8-TCDF is a known dioxin-like compound with high toxicity; brominated analogs may exhibit similar mechanisms but require further toxicokinetic studies .
Comparison with Brominated Dihydrofurans
–4 and 6 describe 3,4-dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran, a hexasubstituted dihydrofuran with bromine and phenyl groups. Key contrasts include:
- Aromaticity vs. Non-Aromaticity: The dibenzofuran core in the target compound confers aromatic stability and planar geometry, whereas dihydrofurans exhibit conformational flexibility, influencing reactivity and intermolecular interactions .
- Environmental Persistence : Dibenzofurans are more resistant to degradation compared to dihydrofurans due to aromatic stabilization, increasing their persistence in ecosystems .
Implications of Mixed Halogenation
The combination of bromine and chlorine in 3,4,6,7-Tetrabromo-1,2-dichlorodibenzo[b,d]furan introduces unique properties:
- Thermal Stability : Bromine’s lower bond dissociation energy compared to chlorine may increase susceptibility to thermal degradation.
- Bioaccumulation : Mixed halogenation could enhance lipid solubility, promoting bioaccumulation in fatty tissues, as seen in polybrominated diphenyl ethers (PBDEs) .
- Analytical Challenges : Co-elution with other halogenated analogs in chromatography may complicate environmental detection, necessitating advanced mass spectrometry techniques .
Biological Activity
3,4,6,7-Tetrabromo-1,2-dichlorodibenzo[b,d]furan is a highly halogenated aromatic compound with the molecular formula . Its unique structure and significant halogenation suggest potential biological activities that merit detailed investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, metabolic pathways, and implications for environmental and health sciences.
The compound's structural complexity is characterized by multiple bromine and chlorine substituents on the dibenzofuran framework. The molecular weight is approximately 552.7 g/mol. The following table summarizes its key properties:
| Property | Value |
|---|---|
| Molecular Formula | C12H2Br4Cl2O |
| Molecular Weight | 552.7 g/mol |
| IUPAC Name | 3,4,6,7-tetrabromo-1,2-dichlorodibenzofuran |
| InChI Key | GQEWKDPXZWBPLO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C2=C1C3=C(O2)C(=C(C(=C3Cl)Cl)Br)Br)Br)Br |
Biological Activity Overview
Research into the biological activities of 3,4,6,7-Tetrabromo-1,2-dichlorodibenzo[b,d]furan has highlighted several areas of interest:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes involved in metabolic processes. The halogen atoms can interact with active sites of enzymes, leading to altered catalytic activity.
- Cellular Effects : Preliminary studies suggest that this compound may affect cellular signaling pathways and gene expression profiles. Its high degree of halogenation could influence membrane permeability and cellular uptake.
- Toxicological Implications : Due to its structural similarity to other halogenated compounds known for their toxicity (e.g., dioxins), there are concerns regarding its environmental persistence and bioaccumulation.
The mechanism by which 3,4,6,7-Tetrabromo-1,2-dichlorodibenzo[b,d]furan exerts its biological effects involves interactions with specific molecular targets:
- Receptor Binding : The compound may bind to aryl hydrocarbon receptors (AhR), which are implicated in mediating the toxic effects of many halogenated aromatic hydrocarbons.
- Oxidative Stress Induction : It has been suggested that exposure to this compound could lead to increased oxidative stress in cells due to the generation of reactive oxygen species (ROS).
Metabolism and Biotransformation
Biotransformation studies indicate that microorganisms can metabolize 3,4,6,7-Tetrabromo-1,2-dichlorodibenzo[b,d]furan through various pathways. For instance:
- Microbial Degradation : Certain bacterial strains have been shown to degrade similar dibenzofuran derivatives through aerobic biotransformation processes. These studies often highlight the formation of chlorinated phenolic compounds as metabolites.
Case Studies
Several case studies have documented the biological effects of related compounds in environmental contexts:
Q & A
Basic: What are the established synthetic routes for 3,4,6,7-Tetrabromo-1,2-dichlorodibenzo[b,d]furan, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves sequential halogenation of a dibenzofuran precursor. For bromination, use a brominating agent (e.g., Br₂ with FeBr₃ as a catalyst) under controlled temperature (40–60°C) to avoid over-substitution. Chlorination can be achieved via electrophilic substitution using Cl₂ or SO₂Cl₂ in a non-polar solvent (e.g., CCl₄). Key optimization steps include:
- Stoichiometric control : Monitor molar ratios of halogenating agents to prevent undesired di-/trihalogenated byproducts.
- Temperature gradients : Gradual heating during bromination improves regioselectivity (e.g., preferential substitution at the 3,4,6,7 positions).
- Purification : Column chromatography (silica gel, hexane:DCM eluent) or recrystallization (toluene/non-polar solvent mixtures) isolates the target compound .
Basic: How is the crystal structure of 3,4,6,7-Tetrabromo-1,2-dichlorodibenzo[b,d]furan characterized, and what structural parameters are critical for stability?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:
- Crystallization : Slow evaporation of a saturated DCM/hexane solution yields diffraction-quality crystals.
- Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100–150 K to minimize thermal motion artifacts.
- Analysis : Refine bond lengths (e.g., C–Br ≈ 1.89–1.92 Å, C–Cl ≈ 1.72–1.75 Å) and angles (e.g., Br–C–C ≈ 120°) to confirm substitution patterns. Non-covalent interactions (e.g., Br⋯Br contacts < 3.5 Å) contribute to lattice stability .
Advanced: What analytical techniques are recommended for trace-level detection of this compound in environmental matrices?
Methodological Answer:
- Sample preparation : Solid-phase extraction (SPE) using C18 cartridges with toluene/acetone eluents concentrates the analyte .
- Instrumentation :
- Quantification : Internal standards (e.g., ¹³C-labeled analogs) correct for matrix effects .
Advanced: How can researchers resolve discrepancies in reported toxicity data for halogenated dibenzofurans?
Methodological Answer:
Contradictions often arise from:
- Model systems : Compare in vitro (e.g., HepG2 cells) vs. in vivo (rodent) toxicity assays. Normalize data to metabolic activation pathways (e.g., CYP450-mediated bioactivation).
- Dose-response variability : Use Hill slope models to assess non-linear effects at low vs. high concentrations.
- Purity validation : Confirm compound purity (>98%) via NMR and HPLC to exclude confounding impurities .
Basic: What challenges arise during purification, and how can they be mitigated?
Methodological Answer:
- Low solubility : Use mixed solvents (e.g., DCM:hexane 1:3) for recrystallization.
- Byproduct separation : Optimize column chromatography with gradient elution (e.g., 5–30% ethyl acetate in hexane).
- Degradation : Store purified samples in amber vials under inert gas (N₂/Ar) at –20°C to prevent photolytic debromination .
Advanced: What mechanistic insights guide the study of thermal degradation pathways for this compound?
Methodological Answer:
- Thermogravimetric analysis (TGA) : Heat at 10°C/min under N₂ to identify decomposition thresholds (expected >250°C for halogenated aromatics).
- Pyrolysis-GC-MS : Trap volatile degradation products (e.g., HBr, HCl) and monitor dibenzofuran backbone fragmentation (m/z 168–170).
- Computational modeling : Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) for Br–C vs. Cl–C bonds to predict cleavage order .
Basic: How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Steric hindrance : Bulky Br/Cl substituents at 3,4,6,7 positions reduce accessibility for Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Use bulky phosphine ligands (e.g., SPhos) to enhance catalytic turnover.
- Electronic effects : Electron-withdrawing halogens deactivate the aromatic ring, requiring stronger bases (e.g., Cs₂CO₃) for nucleophilic substitutions .
Advanced: What strategies validate the environmental persistence of this compound in sediment-water systems?
Methodological Answer:
- Microcosm studies : Incubate compound-spiked sediment/water mixtures under aerobic/anaerobic conditions for 30–90 days.
- Extraction : Soxhlet extraction (toluene:acetone 1:1) followed by GC-ECD quantifies residual concentrations.
- Half-life calculation : Fit first-order decay models to persistence data (log Kow >6 suggests high bioaccumulation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
